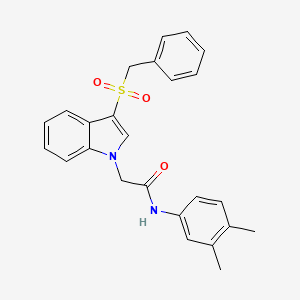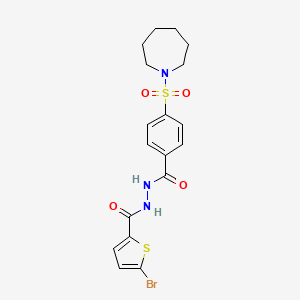
N'-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide is a complex organic compound that features a combination of azepane, sulfonyl, benzoyl, bromothiophene, and carbohydrazide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-bromothiophene-2-carboxylic acid with hydrazine hydrate to form 5-bromothiophene-2-carbohydrazide. This intermediate is then reacted with 4-(azepan-1-ylsulfonyl)benzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes would also consider factors such as cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl or carbonyl groups, leading to the formation of sulfides or alcohols.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its unique chemical properties may be exploited in the development of advanced materials or chemical processes.
Wirkmechanismus
The mechanism of action of N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl and carbohydrazide groups can form hydrogen bonds or electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The bromothiophene moiety may also play a role in modulating the compound’s electronic properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
Uniqueness
N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring and bromothiophene moiety distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
This detailed article provides a comprehensive overview of N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N'-[4-(azepan-1-ylsulfonyl)benzoyl]-5-bromothiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O4S2/c19-16-10-9-15(27-16)18(24)21-20-17(23)13-5-7-14(8-6-13)28(25,26)22-11-3-1-2-4-12-22/h5-10H,1-4,11-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCYUNOYWDCNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
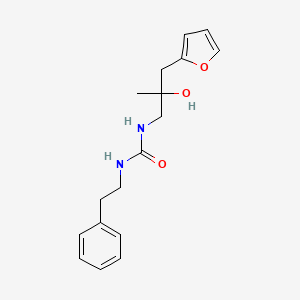
![Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2428454.png)
![3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2428456.png)

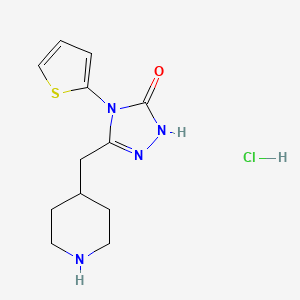
![Rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/new.no-structure.jpg)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromopyridine-3-carboxamide](/img/structure/B2428462.png)

![methyl 4-[2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2428464.png)

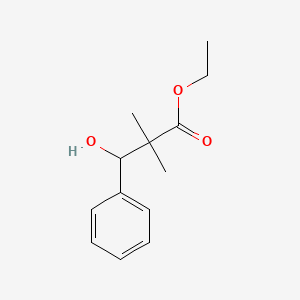
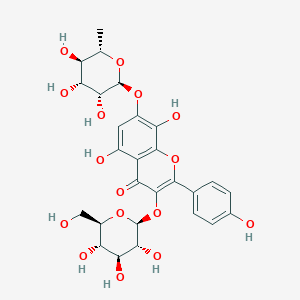
![tert-Butyl (2S)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2428469.png)
